molecular formula C17H30N6O8S2 B12536521 Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine CAS No. 661480-06-4

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine

Cat. No.: B12536521
CAS No.: 661480-06-4
M. Wt: 510.6 g/mol
InChI Key: MUOHROSOCDQEAA-MRVGTOHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is a synthetic peptide provided for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. The specific biological function and research applications of this precise sequence are not currently detailed in the public scientific literature. Peptides containing cysteine residues, such as the cysteinylglycine dipeptide found in this sequence, are often of interest in studies of redox biology and metabolism. Cysteinylglycine is a key metabolite in the gamma-glutamyl cycle, which is central to glutathione metabolism and cellular antioxidant defense . Researchers are advised to conduct their own characterization to determine the compound's exact mechanism of action, stability, and potential research value.

Properties

CAS No.

661480-06-4

Molecular Formula

C17H30N6O8S2

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C17H30N6O8S2/c1-7(20-11(25)3-18)14(27)22-9(5-32)15(28)19-4-12(26)21-10(6-33)16(29)23-13(8(2)24)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,26)(H,22,27)(H,23,29)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1

InChI Key

MUOHROSOCDQEAA-MRVGTOHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-cysteine, glycine, L-cysteine, and L-threonine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Fluorescent dyes or biotin can be introduced using specific coupling reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed:

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Labeled peptides: Produced by substitution reactions introducing tags or labels.

Scientific Research Applications

Biochemical Research Applications

Peptide Synthesis and Folding Studies
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine serves as a model peptide for studying peptide synthesis, folding, and stability. The presence of cysteine residues allows for the formation of disulfide bonds, which are crucial for stabilizing the three-dimensional structure of proteins.

Cellular Signaling Pathways
Research has indicated that this peptide may play a role in cellular signaling pathways and protein-protein interactions. Its ability to bind to specific receptors can modulate various biological processes, making it a valuable tool for studying signal transduction mechanisms.

Medical Applications

Therapeutic Potential
this compound is being explored for its potential therapeutic applications. It may be utilized in drug delivery systems, where peptides can enhance the bioavailability of therapeutic agents. Furthermore, its structure suggests it could be a component of peptide-based vaccines, providing a novel approach to immunotherapy.

Antioxidant Properties
The presence of cysteine in the peptide structure contributes to its antioxidant properties. This characteristic is significant in medical research focusing on oxidative stress-related diseases, where antioxidants can play a protective role.

Industrial Applications

Biosensors and Diagnostic Assays
Due to its specific binding properties, this compound is utilized in the development of biosensors and diagnostic assays. Its ability to interact with biomolecules makes it suitable for detecting various analytes in clinical and environmental samples.

Food Industry Applications
In the food industry, peptides similar to this compound are used as flavor enhancers or preservatives. Their ability to interact with taste receptors can enhance the sensory qualities of food products.

Case Studies

  • Study on Antioxidant Activity : A study demonstrated that peptides containing cysteine exhibit significant antioxidant activity, suggesting that this compound could be beneficial in formulations aimed at reducing oxidative stress.
  • Peptide-Based Vaccine Development : Research into peptide-based vaccines has shown that sequences similar to this compound can elicit strong immune responses, highlighting its potential application in immunology.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the threonine residue can participate in phosphorylation reactions, further regulating the peptide’s function.

Comparison with Similar Compounds

Hydrophobicity and Solubility

  • 489426-43-9 : Moderate hydrophilicity due to Thr and Gly residues; solubility enhanced by polar side chains .
  • 928170-14-3 : Higher hydrophobicity from Leu and Arg residues; solubility likely pH-dependent due to Arg’s charged guanidinium group .
  • 841311-63-5 : Low solubility in aqueous solutions due to Trp and Tyr aromaticity, despite Lys/Arg charges .

Stability

  • 489426-43-9 : Susceptible to oxidation at Cys residues but stabilized by disulfide bonds under controlled conditions .
  • 841311-63-5 : Aromatic residues enhance UV stability but increase aggregation propensity .

Target Compound (489426-43-9)

  • Stereochemical Analysis : FDLA derivatization confirmed L-configuration for all residues, critical for bioactivity .
  • Potential Applications: Compact structure and disulfide bonds suggest utility in antimicrobial peptides or enzyme mimics .

Comparative Insights

  • 928170-14-3 : The presence of Arg and Leu implies roles in cell-penetrating peptides or ligand-receptor binding .
  • 841311-63-5 : Aromatic and charged residues make it a candidate for fluorescence tagging or hormone analogs .

Biological Activity

Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine, a pentapeptide composed of five amino acids, has garnered attention in the field of biochemical research due to its potential biological activities. This article explores the biological functions, mechanisms of action, and relevant findings associated with this compound, drawing on diverse research studies and case analyses.

1. Amino Acid Composition and Structure

The compound consists of the following amino acids:

  • Glycine (Gly)
  • Alanine (Ala)
  • Cysteine (Cys)
  • Threonine (Thr)

The specific sequence and composition of these amino acids contribute to the peptide's unique properties and biological functions. Threonine, in particular, is known for its role in protein synthesis and metabolism.

Research indicates that threonine plays a crucial role in various metabolic pathways. It is involved in:

  • Protein Synthesis: Threonine is a substrate for mucin production, which is essential for gastrointestinal health .
  • Energy Metabolism: Threonine can be catabolized to produce key metabolites like acetyl-CoA and glycine, which are integral to energy production and cellular functions .

Table 1: Metabolic Pathways Involving Threonine

PathwayDescriptionKey Enzymes
Glycine-independentConverts threonine to α-ketobutyric acidThreonine dehydratase (STDH)
Glycine-dependentConverts threonine to 2-amino-3-oxybutyrateThreonine dehydrogenase (TDH)
TCA CycleUtilizes acetyl-CoA for energy productionVarious enzymes in TCA cycle

Cellular Proliferation and Differentiation

Threonine has been shown to activate several signaling pathways that are crucial for cell cycle progression and differentiation:

  • PI3K/Akt Pathway: Promotes cell growth and survival.
  • mTOR Pathway: Regulates cell growth and metabolism.
  • MAPK Pathway: Involved in cellular responses to growth factors.

Inhibition of TDH activity leads to selective death in embryonic stem cells (ESCs), highlighting threonine's importance in maintaining cellular viability and function .

Study on Threonine Uptake in E. coli

A recent study identified the YifK gene product as a novel amino acid carrier specific to L-threonine in E. coli K-12 cells. This research demonstrated that:

  • YifK utilizes a proton motive force for threonine uptake.
  • Disruption of YifK significantly impairs threonine transport, indicating its central role in amino acid uptake mechanisms .

Study on Threonine's Role in Stem Cell Proliferation

Another study explored the impact of threonine on mouse embryonic stem cells, revealing that:

  • Threonine supplementation enhances nucleic acid synthesis and promotes cell cycle progression.
  • Depletion of threonine halts cell cycle progression at the G1 phase, underscoring its critical role in cellular metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.